molecular formula C7H14<br>C6H11CH3<br>C7H14 B089554 Methylcyclohexane CAS No. 108-87-2

Methylcyclohexane

Cat. No.: B089554
CAS No.: 108-87-2
M. Wt: 98.19 g/mol
InChI Key: UAEPNZWRGJTJPN-UHFFFAOYSA-N
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Description

Methylcyclohexane is an organic compound with the molecular formula C₇H₁₄. It is a colorless liquid with a faint odor, commonly used as a solvent in various industrial applications. This compound is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and relatively low reactivity, making it a valuable component in chemical synthesis and industrial processes .

Mechanism of Action

Target of Action

Methylcyclohexane (MCH) is an organic compound that primarily targets the combustion process . It is used as a solvent and is mainly converted in naphtha reformers to toluene .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is usually dehydrogenated to toluene, a process that increases the octane rating of gasoline . This conversion is a classic aromatization reaction, catalyzed by platinum (Pt), and is practiced on a large scale in the production of gasoline from petroleum .

Biochemical Pathways

The biochemical pathway of this compound involves the This compound-toluene-hydrogen (MTH) cycle . This cycle realizes the recycling of materials and energy, and has a good prospect of industrial application . The MCH chemical kinetic model was updated with new reaction rates and pathways, including substantial updates to the low-temperature chemistry .

Result of Action

The result of this compound’s action is the production of toluene, which is used in various industrial applications, including the production of gasoline .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the ignition delay times of this compound were validated over a temperature range of 0.5 to 1.5, a pressure range of 15 to 50 bar, and an equivalence ratio range of 680 to 900K with air-like compositions . Therefore, the action, efficacy, and stability of this compound can vary depending on these environmental conditions.

Biochemical Analysis

Biochemical Properties

Methylcyclohexane participates in biochemical reactions primarily through oxidation processes . It interacts with various enzymes and proteins during these reactions. For instance, in Rhodococcus sp. NDKK48, a microorganism capable of degrading this compound, the compound undergoes ring oxidation and alkyl side chain oxidation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through oxidation reactions. It undergoes a ring oxidation pathway, which involves part of the Baeyer-Villiger oxidation for ring cleavage . This process is crucial for the complete degradation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the context of hydrogen storage, this compound is regarded as an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content . Over time, the this compound-toluene-hydrogen (MTH) cycle realizes the recycling of materials and energy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through oxidation processes, including ring oxidation and alkyl side chain oxidation . These processes involve various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound can be transported and distributed within cells and tissues. As a component of a mixture, it is usually dehydrogenated to toluene, which can be transported in large volumes using conventional petroleum tankers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of toluene. This process typically uses a catalyst such as platinum or palladium and occurs under high pressure and temperature conditions. The reaction can be represented as follows:

C₆H₅CH₃+3H₂C₆H₁₁CH₃\text{C₆H₅CH₃} + 3\text{H₂} \rightarrow \text{C₆H₁₁CH₃} C₆H₅CH₃+3H₂→C₆H₁₁CH₃

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the catalytic hydrogenation of aromatic hydrocarbons present in crude oil. This method is efficient and cost-effective, making it the preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methylcyclohexane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form methylcyclohexanol and methylcyclohexanone. Common oxidizing agents include potassium permanganate and chromic acid.

    Dehydrogenation: This reaction converts this compound to toluene, often using a platinum catalyst. The reaction is endothermic and typically occurs at high temperatures.

    Substitution: Halogenation reactions can occur, where hydrogen atoms in this compound are replaced by halogen atoms (e.g., chlorine or bromine) under the influence of ultraviolet light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Dehydrogenation: Platinum (Pt) catalyst, high temperature

    Substitution: Chlorine (Cl₂), bromine (Br₂), ultraviolet light

Major Products Formed:

Scientific Research Applications

Hydrogen Storage and Fuel Cells

Methylcyclohexane is emerging as a promising hydrogen carrier due to its liquid state at room temperature, high hydrogen density, and low toxicity. Recent research highlights its application in solid oxide fuel cells (SOFCs) for direct power generation.

  • Direct Power Generation : Researchers have demonstrated that MCH can be used to generate electricity directly in SOFCs, which is more energy-efficient than traditional catalytic dehydrogenation processes. The dehydrogenation of MCH produces hydrogen and toluene, allowing for CO2-free power generation while minimizing energy loss .

Table 1: Comparison of Energy Generation Methods

MethodEnergy EfficiencyByproductsCO2 Emission
Conventional DehydrogenationModerateTolueneHigh
Direct SOFC UtilizationHighTolueneNone

Organic Synthesis

This compound serves as a solvent and reactant in various organic synthesis processes. Its properties facilitate the production of other chemicals through functionalization reactions.

  • Functionalization : Studies have shown that MCH can undergo oxidation reactions using manganese(III) complexes as catalysts, producing selective oxidation products . This capability is crucial for synthesizing valuable intermediates in pharmaceuticals and fine chemicals.

Table 2: Functionalization Outcomes with this compound

Catalyst TypeReaction Temperature (°C)Conversion (%)Selectivity (%)
Manganese(III) Complex2514High
Manganese(III) Complex5026High

Solvent Applications

MCH is widely used as a solvent in various industrial applications, such as paints, adhesives, and resins. Its ability to dissolve many organic compounds makes it an essential component in formulations requiring high purity and performance.

  • Solvent Properties : The solvent characteristics of MCH include low volatility and a relatively high boiling point, making it suitable for processes that require stable solvent conditions .

Environmental Impact Studies

Research has indicated that the combustion of hydrocarbons, including MCH, contributes to greenhouse gas emissions. However, its potential as a cleaner alternative to traditional fuels is being explored.

  • Toxicity and Environmental Monitoring : Studies have utilized machine learning approaches to assess the toxicity of MCH in various environments. This research aims to evaluate its health risks and environmental impacts effectively .

Case Study 1: Direct Power Generation from this compound

A study conducted by Japanese researchers demonstrated the feasibility of using this compound in SOFCs for direct electricity generation. The findings indicated that this method could significantly reduce energy requirements compared to conventional methods while providing a sustainable energy source .

Case Study 2: Functionalization Reactions

Research on the oxidation of this compound using manganese(III) catalysts revealed promising results for selective oxidation processes. The study highlighted the potential for developing new synthetic routes for valuable chemical products .

Comparison with Similar Compounds

Methylcyclohexane can be compared with other similar compounds, such as:

    Cyclohexane: Unlike this compound, cyclohexane does not have a methyl group attached. This difference results in slightly different physical and chemical properties.

    Toluene: Toluene is an aromatic hydrocarbon with a similar structure to this compound but contains a benzene ring instead of a cyclohexane ring. Toluene is more reactive and has different applications.

    Ethylcyclohexane: Similar to this compound but with an ethyl group instead of a methyl group.

This compound’s unique properties, such as its stability and low reactivity, make it a valuable compound in various scientific and industrial applications. Its ability to undergo specific chemical reactions and serve as a solvent highlights its versatility and importance in the field of chemistry.

Biological Activity

Methylcyclohexane (MCH) is an organic compound classified as a cyclic alkane with a molecular formula of C7H14C_7H_{14}. It is primarily studied for its applications in various industrial processes, including its role as a solvent and in chemical synthesis. This article explores the biological activity of this compound, focusing on its catalytic properties, biotransformation potential, and interactions with biological systems.

This compound consists of a cyclohexane ring with one methyl group attached. The structure contributes to its physical properties, such as boiling point and solubility, which are relevant in biological contexts. The compound exhibits a high degree of hydrophobicity, influencing its interactions with biological membranes and proteins.

Catalytic Activity

Recent studies have investigated the catalytic potential of this compound in various reactions:

  • Oxidation Reactions : this compound has been used as a substrate in oxidation reactions facilitated by manganese(III) complexes. These reactions showed varying degrees of conversion rates at different temperatures. For instance, the best catalytic activity was observed with the complex [Mn(salen)Cl], achieving conversions of 14.5% at 25 °C and 26.3% at 50 °C, indicating that MCH can participate in oxidation processes under specific conditions .
  • Dehydrogenation Studies : Research has demonstrated that this compound can undergo dehydrogenation over platinum-based catalysts supported on functionalized granular activated carbon. The results indicated a conversion rate of 63% at 300 °C, showcasing its potential as a hydrogen source in fuel applications .

Biotransformation Potential

This compound's biological activity extends to its role in biotransformation processes:

  • Microbial Transformation : Studies have shown that this compound can be transformed by microbial action into biologically active compounds. Specifically, lactones derived from this compound have exhibited antimicrobial properties against various strains of bacteria and fungi. For example, lactones obtained from biotransformation were tested for their ability to inhibit microbial growth, showing significant activity against certain pathogens .
  • Toxicological Considerations : While this compound is generally considered low in toxicity, it can cause mucosal damage in the intestinal epithelium through both direct toxic actions and immunological mechanisms when exposed at high concentrations . This highlights the need for careful handling and consideration of exposure levels in biological contexts.

Case Studies

  • Catalytic Oxidation :
    • Objective : To assess the oxidation efficiency of this compound using manganese catalysts.
    • Findings : The study revealed that certain manganese complexes could selectively oxidize this compound, producing chlorinated products with high selectivity and yield .
  • Microbial Biotransformation :
    • Objective : To evaluate the antimicrobial properties of biotransformed products from this compound.
    • Findings : The transformed lactones demonstrated varying degrees of antimicrobial activity, with some compounds completely inhibiting the growth of specific fungal strains .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
Catalytic OxidationThis compound used as a substrate for oxidationUp to 26.3% conversion with [Mn(salen)Cl]
DehydrogenationConversion to hydrogen using Pt-based catalysts63% conversion rate at 300 °C
Microbial TransformationProduction of antimicrobial lactonesSignificant inhibition of bacterial/fungal growth

Properties

IUPAC Name

methylcyclohexane
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InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3
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InChI Key

UAEPNZWRGJTJPN-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCCC1
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Molecular Formula

C7H14, Array
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DSSTOX Substance ID

DTXSID0047749
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Molecular Weight

98.19 g/mol
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Physical Description

Methylcyclohexane appears as a clear colorless liquid with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a faint, benzene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, benzene-like odor.
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Boiling Point

213.8 °F at 760 mmHg (USCG, 1999), 100.9 °C @ 760 MM HG, 101 °C, 214 °F
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Flash Point

25 °F (USCG, 1999), -4 °C, 25 °F (-4 °C)(Closed cup), -6 °C o.c., 25 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, MISCIBLE WITH PETROLEUM ETHER, CARBON TETRACHLORIDE, 14.0 mg/l at 20 °C /water/, water solubility = 14.0 mg/l @ 25 °C, Solubility in water: none, Insoluble
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Density

0.77 (USCG, 1999) - Less dense than water; will float, 0.7694 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.77
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Vapor Density

3.39 (air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

83.29 mmHg (USCG, 1999), 46.0 [mmHg], 46 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 5.73, 37 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

108-87-2
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Melting Point

-194.8 °F (USCG, 1999), -126.6 °C, -126.7 °C, -196 °F
Record name METHYLCYCLOHEXANE
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Record name METHYLCYCLOHEXANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methylcyclohexane
Reactant of Route 2
Methylcyclohexane
Reactant of Route 3
Methylcyclohexane
Reactant of Route 4
Methylcyclohexane
Reactant of Route 5
Methylcyclohexane
Reactant of Route 6
Methylcyclohexane

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